Plk1 Polo-Box Domain (PBD) Targeting: A Differentiated Mechanism vs. ATP-Competitive Plk1 Inhibitors
Aristolactam A IIIa is distinguished from conventional ATP-competitive Plk1 kinase inhibitors by its engagement of the Polo-box domain (PBD), a non-catalytic protein-protein interaction domain critical for Plk1 subcellular localization. Surface plasmon resonance (SPR) and yeast two-hybrid assays confirmed direct PBD binding [1]. In enzymatic assays using endogenous Plk1 immunoprecipitated from nocodazole-arrested mitotic HeLa cells, Aristolactam A IIIa exhibited concentration-dependent inhibition with an IC50 of approximately 7.5 μg/mL (≈ 26.7 μM), whereas its antiproliferative IC50 in HeLa cells was 8.51 ± 1.73 μM, demonstrating functional cellular activity at pharmacologically relevant concentrations [1][2]. By contrast, no published evidence exists for Aristolactam AII or Aristolactam I engaging the Plk1 PBD; Aristolactam AII lacks documented Plk1 inhibition entirely [3].
| Evidence Dimension | Plk1 PBD binding and enzymatic inhibition |
|---|---|
| Target Compound Data | Confirmed PBD binding via SPR and yeast two-hybrid; Plk1 enzymatic IC50 ≈ 7.5 μg/mL (≈ 26.7 μM) in immunoprecipitated mitotic HeLa Plk1 assay |
| Comparator Or Baseline | Aristolactam AII: No Plk1 PBD binding or Plk1 inhibition reported; Aristolactam I: No Plk1 inhibition documented |
| Quantified Difference | Target compound: documented PBD engagement and Plk1 inhibition; Comparators: no documented Plk1 interaction |
| Conditions | SPR-based PBD binding assay; enzymatic inhibition assay using endogenous Plk1 immunoprecipitated from nocodazole-arrested HeLa mitotic cells |
Why This Matters
Procurement decisions for Plk1-targeted cancer research should specifically select Aristolactam A IIIa over other aristolactams, as only Aristolactam A IIIa provides the validated PBD-targeting mechanism that enables mitotic arrest at G2/M phase with spindle abnormalities and efficacy against Navelbine-resistant (HCT-8/V) cancer cells [1].
- [1] Li, L., Wang, X.K., Zhang, W.J., Yang, X.Y., & Hu, L.H. (2009). The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation. Acta Pharmacologica Sinica, 30(10), 1443-1453. View Source
- [2] Truong, L.H., et al. Cytotoxic constituents from Isotrema tadungense. Aristolactam AIIIa HeLa IC50 = 8.51 ± 1.73 μM. View Source
- [3] TargetMol. Comparative target profiles: Aristolactam AIIIa (Plk1 PBD inhibitor) vs. Aristolactam AII (PAFR ligand, no Plk1 activity). View Source
